molecular formula C12H20N2O B7925782 2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol

2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol

Cat. No.: B7925782
M. Wt: 208.30 g/mol
InChI Key: YFGBJFKWCOZWES-UHFFFAOYSA-N
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Description

2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol is a tertiary amine ethanol derivative characterized by a pyridin-2-yl-ethyl substituent and an isopropyl group attached to the nitrogen atom.

Properties

IUPAC Name

2-[propan-2-yl(1-pyridin-2-ylethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-10(2)14(8-9-15)11(3)12-6-4-5-7-13-12/h4-7,10-11,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGBJFKWCOZWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol typically involves the reaction of 2-pyridinecarboxaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent, such as methanol, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The ethanol moiety can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while substitution reactions can produce a variety of ethers or esters .

Scientific Research Applications

2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Substituents on Amino Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol Pyridin-2-yl-ethyl, isopropyl Not explicitly provided<sup>†</sup> ~220–250 (estimated) Aromatic pyridine ring, polar ethanol
2-(Ethylisopropylamino)ethanol Ethyl, isopropyl C₇H₁₇NO 131.22 Simpler alkyl substituents
2-[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol Pyrrolidin-2-ylmethyl, isopropyl C₁₁H₂₄N₂O 200.33 Saturated pyrrolidine ring, flexible
2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol 3-Trifluoromethyl-benzyl, isopropyl C₁₃H₁₈F₃NO 261.28 Electron-withdrawing CF₃, aromatic

<sup>†</sup> Estimated based on analogs: Pyridine (C₅H₅N) + ethyl (C₂H₅) + isopropyl (C₃H₇) + ethanol (C₂H₅O).

Key Structural and Functional Differences

Aromatic vs. This aromaticity may enhance binding to biological targets like enzymes or nucleic acids. The 3-trifluoromethyl-benzyl substituent in adds lipophilicity and electron-withdrawing effects, which could improve metabolic stability compared to the pyridine-based analog.

Polarity and Solubility: The ethanol moiety in all analogs contributes to hydrophilicity. However, the pyridine ring (moderately polar) may offer better aqueous solubility than the CF₃-benzyl group in but less than the pyrrolidine in , which can adopt conformations enhancing solubility.

Synthetic Accessibility: describes methods for synthesizing pyridinyl-containing amino alcohols via condensation reactions, suggesting the target compound could be prepared similarly . In contrast, the CF₃-benzyl analog may require specialized fluorination steps, increasing synthetic complexity.

The pyridine ring in the target may similarly engage in hydrogen bonding or metal coordination.

Commercial and Regulatory Status

    Biological Activity

    2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol, a compound featuring a piperidine-like structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}

    This compound is characterized by the presence of an isopropyl group and a pyridine moiety, which are known to influence its biological interactions.

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Studies suggest that this compound can modulate enzyme activities and receptor functions, leading to various biochemical responses. The precise molecular targets vary depending on the context in which the compound is applied, including:

    • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways.
    • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical signaling.

    Antiviral Activity

    Research indicates that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance, studies on piperidine derivatives have demonstrated their ability to inhibit viral replication through interaction with viral proteases, suggesting that our compound may exhibit similar effects against flavivirus infections, with IC50 values indicating effective concentrations for inhibition .

    Anticancer Properties

    The compound's structural analogs have been evaluated for anticancer activity. For example, certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

    Comparative Analysis with Similar Compounds

    To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential. Below is a table summarizing key biological activities and properties:

    Compound NameBiological ActivityIC50 Value (μM)Notes
    2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanolAntiviral9.8Significant inhibition of viral replication
    2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-propanolAnticancer4.65Induces apoptosis in cancer cell lines
    This compoundPotential antiviral/anticancerTBDEmerging data suggest promising activity

    Case Studies and Research Findings

    Case Study 1: Antiviral Screening

    A recent study evaluated the antiviral efficacy of various piperidine derivatives against flavivirus infections. The results indicated that compounds with similar structures to this compound exhibited promising antiviral activity, with IC50 values ranging from 0.62 μM to over 10 μM depending on structural modifications .

    Case Study 2: Anticancer Activity Assessment

    In vitro studies on piperidine derivatives revealed that modifications at specific positions significantly influenced anticancer activity. Compounds analogous to this compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting a potential pathway for further development in cancer therapy .

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